molecular formula C18H30N4OS B6074274 N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-methyl-2-(methylamino)-1,3-thiazole-5-carboxamide

N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-methyl-2-(methylamino)-1,3-thiazole-5-carboxamide

Cat. No.: B6074274
M. Wt: 350.5 g/mol
InChI Key: ITXNJVRUPONVQA-UHFFFAOYSA-N
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Description

N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-methyl-2-(methylamino)-1,3-thiazole-5-carboxamide is a complex organic compound that features a piperidine ring, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-methyl-2-(methylamino)-1,3-thiazole-5-carboxamide typically involves multiple steps, including the formation of the piperidine and thiazole rings, followed by their coupling and subsequent functionalization. Common synthetic routes may include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Thiazole Ring: This often involves the cyclization of thioamides with α-haloketones.

    Coupling and Functionalization:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-methyl-2-(methylamino)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-methyl-2-(methylamino)-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Research focuses on its interactions with biological targets and its pharmacokinetic properties.

    Biochemistry: It is used to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-methyl-2-(methylamino)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways involved will depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(1-methyl-4-piperidinyl)acetamide
  • 5-chloro-N-[1-(cyclohexylmethyl)piperidin-3-yl]indoline-1-carboxamide

Uniqueness

N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-methyl-2-(methylamino)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and its potential therapeutic applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-methyl-2-(methylamino)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4OS/c1-13-16(24-18(19-2)20-13)17(23)21-15-9-6-10-22(12-15)11-14-7-4-3-5-8-14/h14-15H,3-12H2,1-2H3,(H,19,20)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXNJVRUPONVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC)C(=O)NC2CCCN(C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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